molecular formula C12H11N3O2S B12916410 5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione CAS No. 166328-55-8

5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione

Cat. No.: B12916410
CAS No.: 166328-55-8
M. Wt: 261.30 g/mol
InChI Key: WGBIECVMALERNJ-UHFFFAOYSA-N
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Description

5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione is a heterocyclic compound featuring an indole moiety fused with a 1,3,4-oxadiazolidine-2-thione ring. This structure combines the π-electron-rich indole system with the sulfur-containing oxadiazolidine core, making it a promising candidate for biological applications, particularly in anticancer research. The methoxy and methyl substituents on the indole ring likely enhance lipophilicity and modulate electronic properties, influencing binding interactions with biological targets like the Bcl-2 protein .

Properties

CAS No.

166328-55-8

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

5-(5-methoxy-3-methyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C12H11N3O2S/c1-6-8-5-7(16-2)3-4-9(8)13-10(6)11-14-15-12(18)17-11/h3-5,13H,1-2H3,(H,15,18)

InChI Key

WGBIECVMALERNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-3-methylindole-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be developed into drugs for treating various diseases, including infections and cancers.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The indole-based oxadiazolidine-thione distinguishes itself via the saturated oxadiazolidine ring and methoxy/methyl substituents , which contrast with unsaturated oxadiazole cores in analogs like 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine .

Key Observations :

  • The methoxy and methyl groups on the indole ring in the target compound enhance hydrophobic interactions within the Bcl-2 pocket, though its potency is comparable to simpler analogs like 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine .
  • Antibacterial oxadiazolidine-thiones (e.g., 5-[(benzoxazol-2-yl-thio)methyl] derivatives) prioritize bulkier substituents (e.g., benzoxazole) for membrane penetration, differing from the indole-based anticancer focus .

Computational and Crystallographic Insights

  • Molecular Docking : The target compound and its indole-oxadiazole analogs exhibit similar binding modes to Bcl-2, with the indole system anchoring the hydrophobic pocket and the oxadiazole-thione core forming hydrogen bonds .
  • Crystallography : Tools like SHELX and WinGX have been critical in resolving the planar geometries of oxadiazole/thiadiazole-thiones, confirming bond length variations (e.g., N–C vs. C–S distances) that correlate with electronic delocalization .

Biological Activity

5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H11N3O2S
Molecular Weight : 261.30 g/mol
CAS Number : 166328-55-8

The compound features an indole moiety linked to an oxadiazolidine core, which is significant for its biological interactions. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-methoxy-3-methylindole and carbon disulfide.
  • Reaction Conditions : The reaction is carried out in the presence of a base to facilitate cyclization.
  • Yield Optimization : Various solvents and temperatures are tested to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis mechanisms. This suggests a potential application in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The indole structure is known for its role in numerous anticancer agents, further supporting the potential of this compound in cancer therapy.

Antioxidant Activity

In studies involving oxidative stress models, this compound demonstrated protective effects against oxidative damage in cell lines. This activity is particularly relevant for conditions such as Friedreich's ataxia, where oxidative stress plays a critical role in disease progression .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathways or modulation of oncogenic signaling pathways.
  • Antioxidant Defense : The compound may enhance cellular antioxidant defenses or directly scavenge free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of oxadiazolidine compounds, including our target compound. Results indicated that it effectively inhibited Gram-positive bacteria, showcasing a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In a series of experiments using breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reduction in cell viability at concentrations above 10 µM after 48 hours . This suggests a promising avenue for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
5-(5-Methoxyindolyl)-1,3,4-thiadiazoleStructureAntimicrobialSimilar mechanism but less potent
5-(3-Methylindolyl)-1,3,4-thiadiazoleStructureAntioxidantEffective in reducing oxidative stress

Q & A

Q. What are the common synthetic routes for 5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione?

The synthesis typically involves cyclocondensation of hydrazide derivatives with carbonyl-containing precursors under acidic conditions. For example, phosphorous oxychloride is often used as a cyclizing agent, followed by hydrolysis to stabilize the thione moiety . Nucleophilic substitution reactions may also be employed to introduce the indolylidene group. Reaction conditions (e.g., refluxing in acetic acid) and stoichiometric ratios of reagents are critical for optimizing yield .

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on multi-technique approaches :

  • Infrared (IR) spectroscopy confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • ¹H-NMR identifies proton environments, such as methoxy (~δ 3.8 ppm) and indole protons.
  • Elemental analysis ensures stoichiometric consistency . Advanced labs may use HPLC-ESI-MS for purity assessment, with mobile phases tailored to the compound’s hydrophobicity .

Q. What safety precautions are recommended during handling?

While direct safety data for this compound are limited, analogs suggest:

  • Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.
  • Avoid contact with oxidizers due to potential exothermic reactions.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do tautomerism and isomerism impact the compound’s reactivity and biological activity?

The thione-thiol tautomerism of the oxadiazolidine-thione moiety influences electron distribution and binding affinity. Computational studies (e.g., DFT ) reveal that the thione form is energetically favored, enhancing electrophilicity at the sulfur atom. This tautomerism can modulate interactions with biological targets like enzymes or DNA . Experimental validation via UV-Vis spectroscopy in polar vs. nonpolar solvents can track tautomeric shifts .

Q. What computational methods are used to predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for calculating:

  • HOMO-LUMO gaps (predicting charge transfer behavior).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Excited-state properties for photochemical applications. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. How can conflicting reports on antimicrobial activity be resolved methodologically?

Discrepancies often arise from variations in:

  • Synthetic purity : Impurities (e.g., unreacted intermediates) may skew bioassays. Use HPLC-MS for batch consistency .
  • Assay conditions : Adjust pH, solvent (DMSO vs. aqueous), and bacterial strains. For example, activity against S. aureus may require MIC values ≤16 µg/mL .
  • Structural analogs : Compare with derivatives (e.g., Mannich bases) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s solubility for in vitro studies?

  • Co-solvent systems : Use DMSO-water gradients (<5% DMSO to avoid cytotoxicity).
  • Salt formation : React with Na⁺/K⁺ to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies often stem from:

  • Reagent quality : Commercial hydrazides may contain stabilizers; redistill precursors if necessary.
  • Temperature control : Exothermic steps (e.g., cyclization) require precise cooling to prevent side reactions.
  • Workup protocols : Incomplete extraction or crystallization can reduce isolated yields .

Q. How to reconcile conflicting computational vs. experimental spectral data?

  • Solvent effects : Simulate NMR/IR spectra with explicit solvent models (e.g., PCM in DFT).
  • Conformational sampling : Use molecular dynamics (MD) to account for rotamer populations.
  • Experimental calibration : Validate computational parameters against known standards (e.g., adamantane for ¹³C-NMR) .

Methodological Tables

Analytical Technique Key Parameters Application
¹H-NMRδ 7.2–8.1 (indole protons), J-couplingConfirm indolylidene substitution pattern
HPLC-ESI-MSC18 column, 0.1% formic acid in MeOH:H₂OPurity assessment (<98% for bioassays)
DFT CalculationsB3LYP/6-311+G(d,p), solvent = chloroformPredict tautomer stability

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